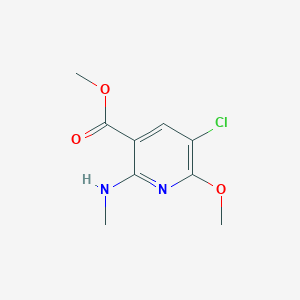
2-Benzyl-4-bromo-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-bromo-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzyl group at the 2-position and a bromine atom at the 4-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyneThis reaction is carried out under mild conditions and provides high yields of the desired triazole product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4-bromo-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Common Reagents and Conditions
Substitution: Reagents like butyllithium in diethyl ether or tetrahydrofuran at low temperatures can be used for bromine-lithium exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
2-Benzyl-4-bromo-2H-1,2,3-triazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-bromo-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . The benzyl and bromine substituents can enhance the binding affinity and selectivity of the compound for its targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Lacks the bromine substituent, which can affect its reactivity and biological activity.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a carboxylic acid group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Benzyl-4-bromo-2H-1,2,3-triazole is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular targets .
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-benzyl-4-bromotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-9-6-11-13(12-9)7-8-4-2-1-3-5-8/h1-6H,7H2 |
Clave InChI |
LSFUZMLRQMWUEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2N=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


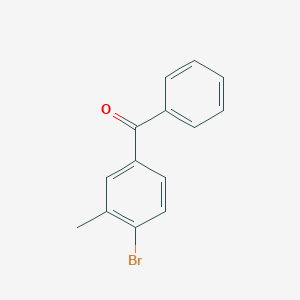

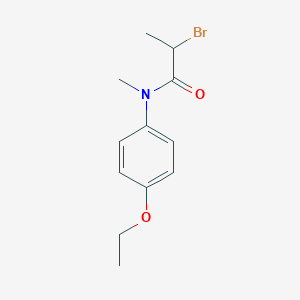
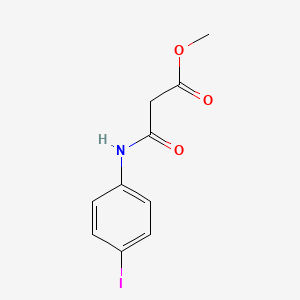

![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
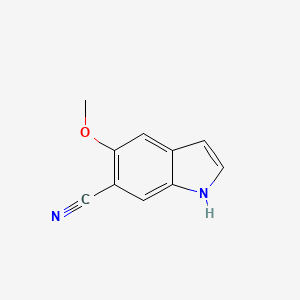

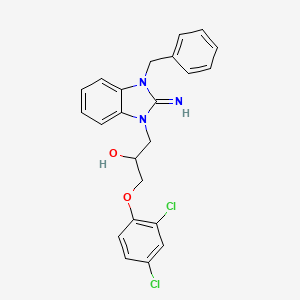
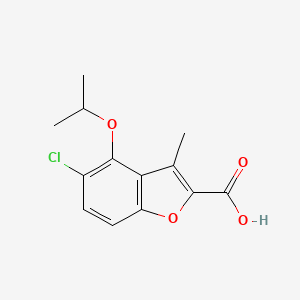
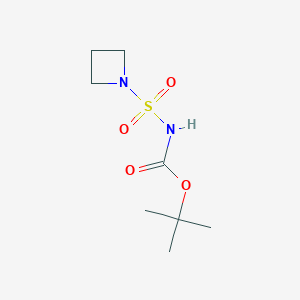
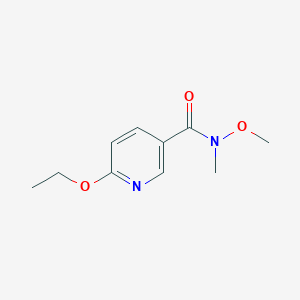
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
